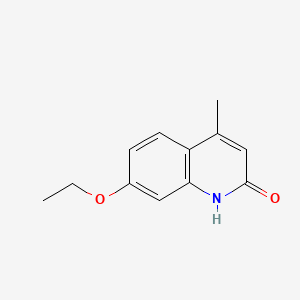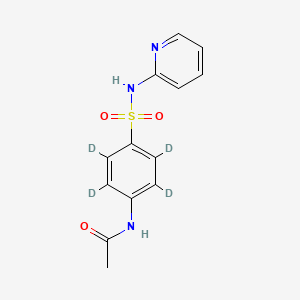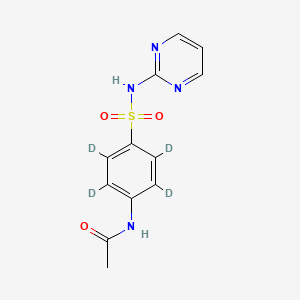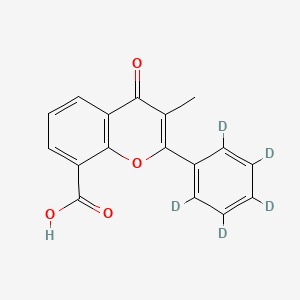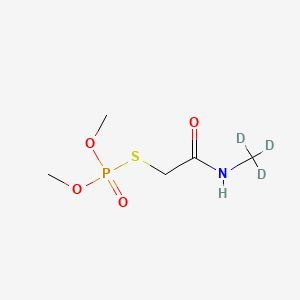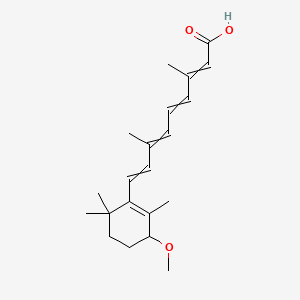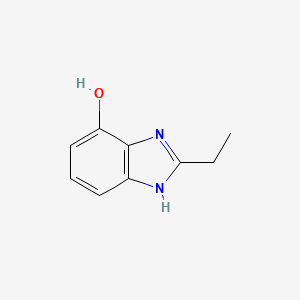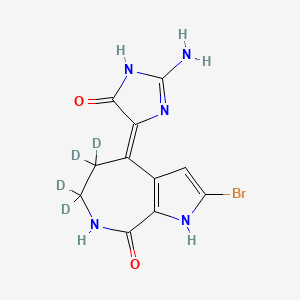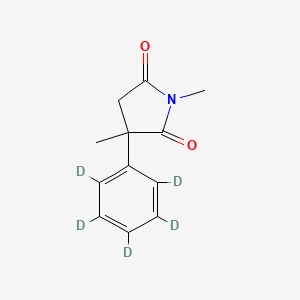
Methsuximide-d5
Overview
Description
Methsuximide-d5 is the deuterium labeled Methsuximide . It is used to control absence seizures (petit mal; a type of seizure in which there is a very short loss of awareness during which the person may stare straight ahead or blink his eyes and does not respond to others) that cannot be treated with other medications . This medicine is an anticonvulsant that works in the brain tissue to stop seizures .
Synthesis Analysis
Methsuximide is one of three succinimides used as anticonvulsants . The other two are methsuximide (N-2-dimethyl-2-phenylsuccinimide) and phensuximide (N-methyl-2-phenylsuccinimide) . The structure of ethosuximide contains a five-membered ring with two negatively charged carbonyl oxygen atoms .Molecular Structure Analysis
The structure of this compound contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups . The drug exists as a racemic mixture of two separate enantiomers because of a chiral carbon at position two of the succinimide ring .Chemical Reactions Analysis
About 80% of Methsuximide undergoes extensive and predominantly cytochrome P450-mediated metabolism in the liver, and the remainder is excreted unchanged in the urine . Thus, dose adjustments may need to be realized in light of renal or hepatic malfunction .Physical And Chemical Properties Analysis
The molecular weight of this compound is 208.27 . The chemical formula is C12H8D5NO2 . It is almost completely absorbed after oral administration .Mechanism of Action
Target of Action
Methsuximide-d5 primarily targets T-type voltage-sensitive calcium channels (VSCCs) . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Mode of Action
This compound binds to T-type VSCCs . By doing so, it modulates the activity of these channels, thereby influencing the entry of calcium ions into the cells . This interaction with its targets leads to changes in the cellular processes that are dependent on calcium ions .
Biochemical Pathways
The binding of this compound to T-type VSCCs affects the calcium-dependent processes in the cells . One of the key effects is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This suggests that this compound may influence the biochemical pathways involved in neuronal signaling and synaptic transmission.
Pharmacokinetics
After oral ingestion, this compound is rapidly absorbed, with Tmax values of 1–4 hours for the pharmacologically active metabolite N-desmethylmethsuximide . It is predominantly metabolized in the liver by CYP2C19 to its primary pharmacologically active metabolite, N-desmethylmethsuximide . Less than 1% of an administered dose is excreted as unchanged this compound in urine . The plasma elimination half-life values for this compound in adults are 1.0–2.6 hours .
Result of Action
The primary result of this compound’s action is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This leads to an increase in the seizure threshold and a reduction in the frequency of epileptiform attacks . The compound’s action is primarily used for managing childhood absence seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound . Additionally, factors such as renal or hepatic malfunction may necessitate dose adjustments
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methsuximide-d5 plays a significant role in biochemical reactions, particularly in the context of its anticonvulsant properties. This compound interacts with T-type voltage-sensitive calcium channels, which are crucial for the entry of calcium ions into excitable cells. These channels are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death . By binding to these channels, this compound suppresses the paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with T-type voltage-sensitive calcium channels affects the entry of calcium ions into cells, which in turn impacts muscle contraction, hormone or neurotransmitter release, and gene expression . Additionally, this compound can alter cell motility, cell division, and cell death by modulating calcium-dependent processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to T-type voltage-sensitive calcium channels. By binding to these channels, this compound inhibits the entry of calcium ions into excitable cells, thereby suppressing the paroxysmal spike-and-wave activity associated with absence seizures . This inhibition leads to a reduction in the frequency of epileptiform attacks by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is rapidly absorbed after oral ingestion, with Tmax values of 1–4 hours for its pharmacologically active metabolite, N-desmethylmethsuximide . The stability and degradation of this compound are influenced by its metabolic pathways, which involve rapid metabolism in the liver to N-desmethylmethsuximide, followed by hydroxylation by CYP2C19 . Long-term effects on cellular function can be observed in in vitro and in vivo studies, with plasma elimination half-life values for this compound ranging from 1.0 to 2.6 hours in adults .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, plasma methsuximide levels follow a two-compartment open model, while its major metabolite, 2-methyl-2-phenylsuccinimide, follows a one-compartment open model . The metabolite accounts for 40% of the overall elimination of this compound, with a half-life of 15 hours, much greater than that of the parent drug (1-3.5 hours) . High doses of this compound can lead to toxic effects, including extended, profound coma in cases of overdose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly metabolized in the liver to its primary pharmacologically active metabolite, N-desmethylmethsuximide, which is subsequently hydroxylated by CYP2C19 . The metabolic pathways of this compound also involve N-demethylation, aromatic hydroxylation (epoxidation), and aliphatic hydroxylation . These pathways can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
This compound is rapidly absorbed after oral ingestion, with Tmax values of 1–4 hours for its pharmacologically active metabolite, N-desmethylmethsuximide . The plasma protein binding of N-desmethylmethsuximide is 45–60% . This compound is distributed rapidly into most major tissues and organs, with less than 1% of an administered dose excreted as unchanged this compound in urine . The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its metabolic pathways and interactions with biomolecules. This compound is rapidly metabolized in the liver to its primary pharmacologically active metabolite, N-desmethylmethsuximide, which is subsequently hydroxylated by CYP2C19 . The localization of this compound within specific compartments or organelles can be directed by targeting signals or post-translational modifications, affecting its activity and function.
properties
IUPAC Name |
1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXPJJZHWIXJCJ-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)N(C2=O)C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676024 | |
| Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189980-63-9 | |
| Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



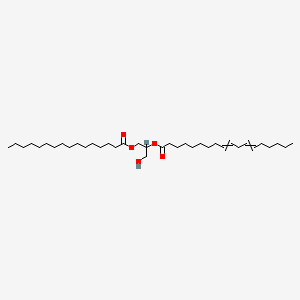
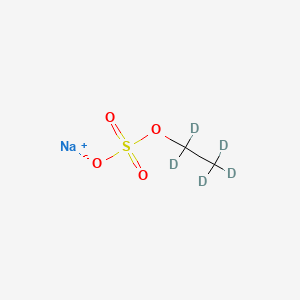
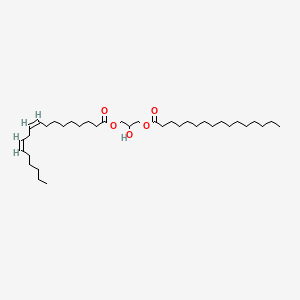
![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)


